4-[(2-Oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile
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Overview
Description
4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE is a compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Preparation Methods
The synthesis of 4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE typically involves the use of 2-aminophenol as a precursor. One common method includes the reaction of 2-aminophenol with an aldehyde under reflux conditions in the presence of a catalyst. For example, a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H] [HSO4]) can be used to achieve high yields of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial, antifungal, and anticancer activities, making it valuable in biological research and drug discovery.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including treatments for infections and cancer.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE can be compared with other benzoxazole derivatives, such as:
2-Phenylbenzoxazole: Known for its fluorescence properties and used in optical applications.
2-Methylbenzoxazole: Exhibits antimicrobial activity similar to 4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE but with different potency.
2-Aminobenzoxazole: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of 4-{[2-OXO-1,3-BENZOXAZOL-3(2H)-YL]METHYL}BENZONITRILE lies in its specific structure, which imparts distinct biological activities and chemical reactivity .
Properties
CAS No. |
663928-85-6 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
4-[(2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H10N2O2/c16-9-11-5-7-12(8-6-11)10-17-13-3-1-2-4-14(13)19-15(17)18/h1-8H,10H2 |
InChI Key |
JPERFYIZBYRGEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC=C(C=C3)C#N |
solubility |
6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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